molecular formula C13H16O4 B3167331 4-Methoxy-3-(tetrahydro-furan-2-ylmethoxy)-benzaldehyde CAS No. 919017-05-3

4-Methoxy-3-(tetrahydro-furan-2-ylmethoxy)-benzaldehyde

Cat. No.: B3167331
CAS No.: 919017-05-3
M. Wt: 236.26 g/mol
InChI Key: SUFFJIJSPVWTCP-UHFFFAOYSA-N
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Description

4-Methoxy-3-(tetrahydro-furan-2-ylmethoxy)-benzaldehyde is a useful research compound. Its molecular formula is C13H16O4 and its molecular weight is 236.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Oxidation Mechanisms

The study of oxidation mechanisms of various methoxy benzaldehydes, including compounds similar to 4-methoxy-3-(tetrahydro-furan-2-ylmethoxy)-benzaldehyde, has revealed insights into their chemical behavior. Research conducted by Malik, Asghar, and Mansoor (2016) investigated the oxidation of methoxy-substituted benzaldehydes by benzimidazolium fluorochromate in an aqueous acetic acid medium. The oxidation led to the formation of corresponding carboxylic acids, and the reaction was found to be first order with respect to the oxidant, substrate, and hydrogen ions. This study highlights the potential utility of this compound in understanding the kinetics and mechanism of oxidation reactions in organic chemistry (Malik, Asghar, & Mansoor, 2016).

Anticancer and Antiangiogenic Activity

In the realm of medicinal chemistry, derivatives of benzofuran, which share structural similarities with this compound, have been evaluated for their anticancer properties. Romagnoli et al. (2015) designed and synthesized novel 3-arylaminobenzofuran derivatives that showed significant antiproliferative activity against cancer cells and inhibited tubulin polymerization. This research underscores the potential of structurally related compounds in the development of new therapeutic agents targeting cancer and angiogenesis (Romagnoli et al., 2015).

Baeyer-Villiger Reaction

The Baeyer-Villiger (B.V.) reaction is a significant transformation in organic synthesis, and compounds like this compound can be relevant substrates in such reactions. Nishioka et al. (1999) explored the B.V. reaction of benzaldehydes possessing methoxy groups and/or a furan ring with SeO2-H2O2. This reaction was carried out under neutral conditions, making it suitable for aldehyde derivatives with furan rings, which are generally unstable in acidic conditions. This study provides a foundation for using similar compounds in B.V. reactions to synthesize valuable organic products (Nishioka et al., 1999).

Synthesis and Structural Analysis

The synthesis and structural analysis of compounds related to this compound offer valuable insights into their potential applications. For instance, the synthesis of 4-hydroxy-4-(2-(prop-2-ynyloxy)phenyl)butan-2-one and 3-methoxy-4-(prop-2-ynyloxy)benzaldehyde by Wang Yong-jian (2010) through the reaction of 3-bromoprop-1-yne with hydroxybenzaldehydes, and their subsequent characterization, demonstrate the versatility of such compounds in organic synthesis and crystallography studies (Wang Yong-jian, 2010).

Properties

IUPAC Name

4-methoxy-3-(oxolan-2-ylmethoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-15-12-5-4-10(8-14)7-13(12)17-9-11-3-2-6-16-11/h4-5,7-8,11H,2-3,6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUFFJIJSPVWTCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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